molecular formula C17H15NO5 B275181 4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

Cat. No. B275181
M. Wt: 313.3 g/mol
InChI Key: KJNVFELDRJJGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known by its chemical formula, C19H18N2O5, and is commonly referred to as DDB.

Mechanism of Action

The mechanism of action of DDB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, DDB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DDB has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, DDB has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, DDB has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DDB in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using DDB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on DDB. One area of interest is the development of new synthetic methods for producing DDB, which may help to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DDB and its potential therapeutic applications in the treatment of various diseases. Finally, there is a need for more research on the safety and toxicity of DDB, particularly in the context of long-term exposure.

Synthesis Methods

The synthesis of DDB can be achieved through a multi-step process that involves the reaction of 2,5-dimethylphenyl isocyanate with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield DDB as the final product.

Scientific Research Applications

DDB has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory properties have been shown to be effective in treating conditions such as arthritis, asthma, and inflammatory bowel disease. Additionally, DDB has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C17H15NO5

Molecular Weight

313.3 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H15NO5/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16(20)21)8-13(12)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

KJNVFELDRJJGMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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